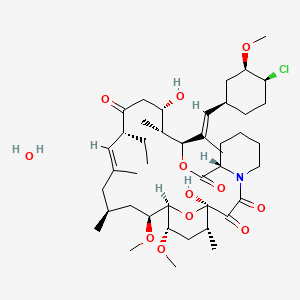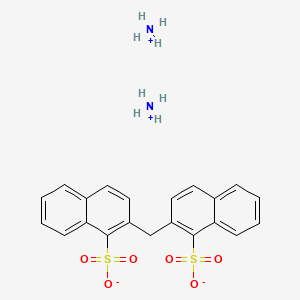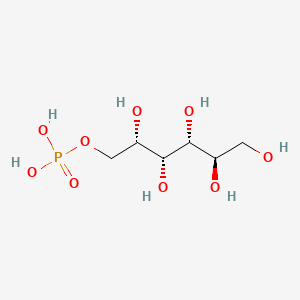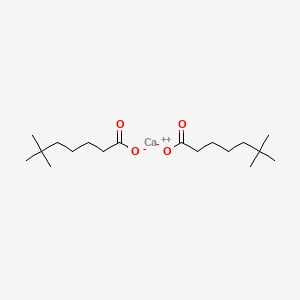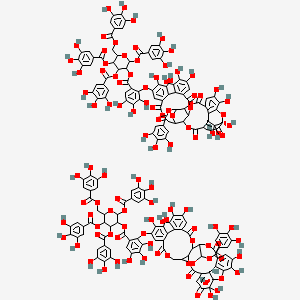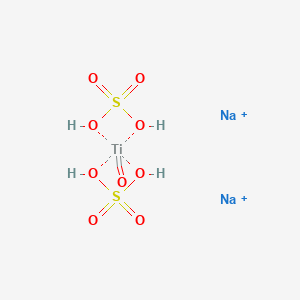
Disodium oxodisulphatotitanate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium oxodisulphatotitanate(2-) is a chemical compound with the molecular formula H4Na2O9S2Ti+2 It is a complex inorganic compound that contains titanium, sulfur, sodium, and oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disodium oxodisulphatotitanate(2-) typically involves the reaction of titanium dioxide (TiO2) with sodium sulfate (Na2SO4) under specific conditions. The reaction is carried out at high temperatures to facilitate the formation of the desired compound. The general reaction can be represented as: [ \text{TiO}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{Na}_2\text{TiO(SO}_4\text{)}_2 ]
Industrial Production Methods: In industrial settings, the production of disodium oxodisulphatotitanate(2-) may involve more complex procedures, including the use of specialized reactors and controlled environments to ensure the purity and yield of the compound. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium oxodisulphatotitanate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or carbon monoxide.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, or metal hydrides are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The products of these reactions can vary widely based on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium compounds, while reduction could produce lower oxidation state species.
Applications De Recherche Scientifique
Disodium oxodisulphatotitanate(2-) has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other titanium-based compounds and materials.
Biology: The compound’s unique properties make it a candidate for various biological studies, particularly in understanding metal-sulfur interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems or imaging agents.
Mécanisme D'action
The mechanism by which disodium oxodisulphatotitanate(2-) exerts its effects is primarily through its ability to interact with other chemical species. The titanium center can coordinate with various ligands, facilitating a range of chemical transformations. The sulfur atoms in the compound can also participate in redox reactions, further contributing to its reactivity. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Disodium Terephthalate: Another disodium compound with applications in energy storage and materials science.
Disodium Sulfate: A simpler sodium sulfate compound used in various industrial processes.
Uniqueness: Disodium oxodisulphatotitanate(2-) is unique due to its combination of titanium and sulfur, which imparts distinct chemical properties not found in simpler sodium or titanium compounds
Propriétés
Numéro CAS |
18177-89-4 |
|---|---|
Formule moléculaire |
H4Na2O9S2Ti+2 |
Poids moléculaire |
306.0 g/mol |
Nom IUPAC |
disodium;oxotitanium;sulfuric acid |
InChI |
InChI=1S/2Na.2H2O4S.O.Ti/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);;/q2*+1;;;; |
Clé InChI |
KAVKQUWIUUJLSG-UHFFFAOYSA-N |
SMILES canonique |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



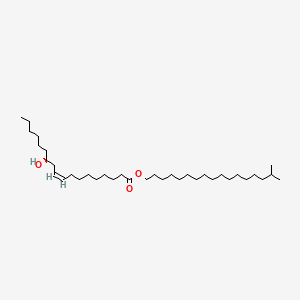

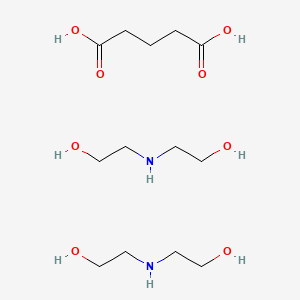

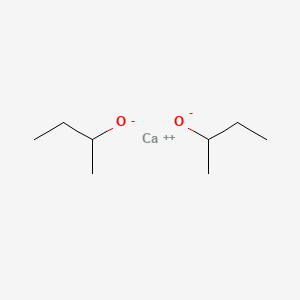
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)

